molecular formula C13H17BF3NO2 B13475353 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline

Cat. No.: B13475353
M. Wt: 287.09 g/mol
InChI Key: SOGRYMBWPMJPCW-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a trifluoromethyl group attached to an aniline moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with a boronic acid derivative. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of boron-containing compounds, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is primarily related to its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(Trifluoromethyl)aniline
  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the boron-containing dioxaborolane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H17BF3NO2

Molecular Weight

287.09 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-6-5-7-9(18)10(8)13(15,16)17/h5-7H,18H2,1-4H3

InChI Key

SOGRYMBWPMJPCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)C(F)(F)F

Origin of Product

United States

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